molecular formula C17H19Cl2NO3 B4036071 6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B4036071
M. Wt: 356.2 g/mol
InChI Key: GOKDECLRUVZGJO-UHFFFAOYSA-N
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Description

6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with the molecular formula C17H19Cl2NO3 . This compound is characterized by the presence of a dichlorobenzyl group, a carbamoyl group, and a dimethylcyclohexene ring, making it a unique structure in organic chemistry.

Scientific Research Applications

6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the dichlorobenzyl group and the cyclohexene ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques like chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium or nickel catalysts.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzyl compounds.

Mechanism of Action

The mechanism of action of 6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its specific structural features, such as the presence of both dichlorobenzyl and dimethylcyclohexene groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-[(3,4-dichlorophenyl)methylcarbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO3/c1-9-5-12(13(17(22)23)6-10(9)2)16(21)20-8-11-3-4-14(18)15(19)7-11/h3-4,7,12-13H,5-6,8H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKDECLRUVZGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
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6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
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6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-[(3,4-Dichlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

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